molecular formula C10H13BrN2O5 B2940176 4-Bromo-2-nitro-6-(trimethoxymethyl)aniline CAS No. 2055119-35-0

4-Bromo-2-nitro-6-(trimethoxymethyl)aniline

Cat. No.: B2940176
CAS No.: 2055119-35-0
M. Wt: 321.127
InChI Key: AMUBJFHIUKWQBB-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-6-(trimethoxymethyl)aniline is an organic compound with the molecular formula C10H13BrN2O5 and a molecular weight of 321.13 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a trimethoxymethyl group attached to an aniline ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-6-(trimethoxymethyl)aniline typically involves the nitration of 4-bromo-2-(trimethoxymethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with automated temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and safety of the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitro-6-(trimethoxymethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-nitro-6-(trimethoxymethyl)aniline is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-6-(trimethoxymethyl)aniline depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The bromine atom and trimethoxymethyl group can also participate in various chemical reactions, influencing the compound’s overall reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-nitro-6-(trimethoxymethyl)aniline is unique due to the presence of the trimethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

4-bromo-2-nitro-6-(trimethoxymethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O5/c1-16-10(17-2,18-3)7-4-6(11)5-8(9(7)12)13(14)15/h4-5H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUBJFHIUKWQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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